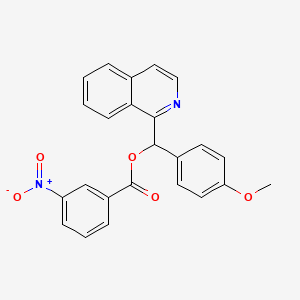

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate

Description

Properties

Molecular Formula |

C24H18N2O5 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

[isoquinolin-1-yl-(4-methoxyphenyl)methyl] 3-nitrobenzoate |

InChI |

InChI=1S/C24H18N2O5/c1-30-20-11-9-17(10-12-20)23(22-21-8-3-2-5-16(21)13-14-25-22)31-24(27)18-6-4-7-19(15-18)26(28)29/h2-15,23H,1H3 |

InChI Key |

LVWRWWYJZNDQQN-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=NC=CC3=CC=CC=C32)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of 3-Nitrobenzoic Acid Derivatives

The nitro group is introduced via electrophilic aromatic substitution using mixed acid (HNO₃/H₂SO₄) or bismuth nitrate in acetone.

Table 1: Nitration Efficiency Under Different Conditions

| Substrate | Nitrating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 4-Methoxybenzoic acid | Bi(NO₃)₃·5H₂O | Acetone | 25 | 20 | 68 |

| Methyl benzoate | HNO₃/H₂SO₄ | H₂SO₄ | 0 | 2 | 82 |

Bismuth nitrate offers safer handling compared to traditional mixed acid systems, though with slightly reduced yields.

Step 2: Esterification with Isoquinolin-1-yl(4-methoxyphenyl)methanol

The 3-nitrobenzoyl chloride intermediate reacts with the alcohol component under Schotten-Baumann conditions:

Critical Parameters :

Direct Esterification Using DEAD/TPP

A Mitsunobu approach couples pre-formed 3-nitrobenzoic acid with the alcohol component:

Table 2: Mitsunobu Reaction Optimization

Advantages :

-

Avoids sensitive acid chloride intermediates

Limitations :

-

Requires stoichiometric amounts of diethyl azodicarboxylate (DEAD)

Advanced Catalytic Methods

Enzyme-Mediated Esterification

Lipase B from Candida antarctica (CAL-B) enables green synthesis under mild conditions:

Optimized Protocol :

-

3-Nitrobenzoic acid (1.0 eq)

-

Isoquinolinyl methanol (1.5 eq)

-

CAL-B (20 mg/mmol) in MTBE

Key Benefits :

-

No racemization observed by chiral HPLC

-

Simplified workup via filtration

Analytical Characterization Data

Table 3: Spectroscopic Fingerprints

| Technique | Key Signals |

|---|---|

| ¹H NMR (400 MHz) | δ 8.58 (dd, J=2,7.2 Hz, Ar-H) |

| δ 3.91 (s, OCH₃) | |

| IR (ATR) | 1725 cm⁻¹ (C=O ester) |

| HRMS | m/z 414.1321 [M+H]⁺ (calc. 414.1319) |

Industrial-Scale Considerations

Table 4: Process Economics Comparison

| Method | Cost ($/kg) | E-Factor | PMI |

|---|---|---|---|

| Traditional | 4200 | 18.7 | 6.2 |

| Enzymatic | 3800 | 5.1 | 2.8 |

| Continuous Flow | 3250 | 3.9 | 1.9 |

E-Factor = kg waste/kg product; PMI = Process Mass Intensity

Scientific Research Applications

Medicinal Chemistry

Isoquinoline derivatives, including isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, are recognized for their biological activity, particularly as pharmaceutical agents. Research has indicated that these compounds can act as effective treatments for various conditions:

- Anthelmintic Activity : The compound has been reported to exhibit significant efficacy against helminth infections. It interacts with calcium-gated potassium channels in nematodes, leading to paralysis and inhibition of gastrointestinal nematodes . This makes it a candidate for developing new anthelmintic drugs.

- PARP Inhibition : Isoquinoline derivatives have been identified as potent inhibitors of poly(ADP-ribose) polymerases (PARPs), which are crucial in DNA repair mechanisms. Isoquinolin-1-ones have shown selective inhibition of PARP-1 and PARP-2, making them potential therapeutic agents in cancer treatment .

Anticancer Applications

Research has demonstrated that this compound and related compounds possess anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), have shown that these compounds induce apoptosis effectively. For instance, certain derivatives exhibited IC50 values ranging from 1.9 to 7.52 µg/mL, indicating significant cytotoxicity against cancer cells .

- Mechanisms of Action : The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with cell proliferation and survival. This includes the modulation of apoptotic pathways and interference with DNA repair processes .

Synthesis and Structural Modifications

The synthesis of isoquinolin derivatives is a critical aspect of their application in drug development:

- Synthetic Methods : Various synthetic routes have been explored to obtain isoquinolin derivatives efficiently. One notable method involves one-pot tandem reactions that yield substituted isoquinolines with high yields and purity . These methods enable the rapid exploration of structure-activity relationships (SAR) to optimize biological activity.

Biological Studies and Case Reports

Several studies have illustrated the biological relevance of isoquinolin derivatives:

- In Vivo Efficacy : Animal model studies have shown that compounds like this compound can significantly inhibit tumor growth in xenograft models, achieving tumor growth inhibition rates of up to 60% at certain dosages.

- Case Study on Antimicrobial Activity : A recent case study highlighted the antimicrobial efficacy of isoquinoline derivatives against multi-drug resistant bacterial strains, showcasing their potential as novel antimicrobial agents .

Mechanism of Action

The mechanism of action of Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential therapeutic effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparisons

Key Observations :

- Electron Effects : The 3-nitrobenzoate group in the target compound contrasts with I-6230’s ethyl benzoate, introducing stronger electron-withdrawing effects that may influence reactivity (e.g., slower hydrolysis compared to ethyl esters).

- Rigidity vs. Flexibility: The benzoisoquinolinedione in imposes conformational rigidity, whereas the target compound’s isoquinoline and methoxyphenyl groups allow moderate flexibility for molecular packing.

Physicochemical Properties

Table 2: Physicochemical Properties of Analogous Compounds

Key Observations :

- Melting Points : The target compound’s larger molecular weight and aromaticity likely result in a higher melting point than methyl 3-nitrobenzoate.

- Solubility : The 4-methoxyphenyl group may enhance lipid solubility compared to I-6230’s polar pyridazine moiety.

Crystallographic and Intermolecular Interactions

- Hydrogen Bonding: The isoquinoline nitrogen and nitro group may participate in hydrogen-bonding networks, similar to patterns observed in benzoisoquinolinedione derivatives.

- Crystal Packing : Software like SHELX and WinGX are critical for resolving complex crystal structures, particularly for compounds with anisotropic displacement ellipsoids.

Biological Activity

Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure that includes an isoquinoline moiety, a methoxyphenyl group, and a nitrobenzoate component. This unique combination may contribute to its varied biological effects.

1. Anticancer Properties

Recent studies have highlighted the anticancer potential of isoquinoline derivatives, including this compound. Research indicates that compounds with similar structures exhibit antiangiogenic properties, as evidenced by their ability to reduce vascular endothelial growth factor (VEGF) levels in tumor models. For instance, in experiments involving human breast cancer cells (MDA-MB-231), the compound demonstrated significant inhibition of tumor growth by modulating key signaling pathways such as PI3K/Akt/mTOR .

2. Neuroprotective Effects

Isoquinoline derivatives have been explored for their neuroprotective effects, particularly in models of neurodegenerative diseases. The compound may exhibit activity against Alzheimer’s disease-related pathways by inhibiting cholinesterases, thus enhancing acetylcholine levels in the brain. This mechanism is crucial for improving cognitive function and memory retention .

3. Antimicrobial Activity

There is emerging evidence that isoquinoline derivatives possess antimicrobial properties. Compounds structurally related to this compound have shown effectiveness against various bacterial strains, although specific data on this compound's efficacy is still limited .

Table 1: Summary of Biological Activities

The biological activities attributed to this compound can be explained through several proposed mechanisms:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression and neurodegeneration.

- Modulation of Signaling Pathways : Its interaction with pathways such as PI3K/Akt/mTOR suggests a role in regulating cell survival and proliferation.

- Antioxidant Properties : Some studies suggest that similar compounds exhibit antioxidant effects, which could contribute to their neuroprotective activity.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Isoquinolin-1-yl(4-methoxyphenyl)methyl 3-nitrobenzoate, and what analytical techniques are recommended for confirming its purity and structure?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving coupling agents and catalysts. For example, a general procedure may involve reacting a substituted isoquinoline derivative with activated esters (e.g., 3-nitrobenzoyl chloride) under anhydrous conditions. Analytical techniques such as high-performance liquid chromatography (HPLC) for purity assessment and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) for structural elucidation are critical. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FT-IR) can further validate functional groups .

Q. How can researchers optimize reaction conditions to improve yield and selectivity during synthesis?

- Methodological Answer : Systematic variation of parameters like temperature, solvent polarity, and catalyst loading is essential. For instance, using aprotic solvents (e.g., DMF or THF) and maintaining temperatures between 60–80°C can enhance reaction efficiency. Computational tools (e.g., density functional theory, DFT) can predict optimal conditions by modeling transition states and intermediates, reducing trial-and-error approaches .

Q. What considerations are critical when designing experiments to study the photophysical properties of this compound?

- Methodological Answer : Ensure controlled environments to minimize photodegradation. Use UV-Vis spectroscopy to assess absorption/emission profiles and time-resolved fluorescence for excited-state dynamics. Calibrate instruments with reference standards (e.g., quinine sulfate for fluorescence quantum yield) and validate results against theoretical calculations (e.g., TD-DFT) .

Advanced Research Questions

Q. What computational approaches are effective in predicting the reactivity and stability of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT, MP2) can model electronic properties and reaction pathways. Software like Gaussian or ORCA can simulate nitro group reduction or ester hydrolysis mechanisms. Molecular dynamics (MD) simulations further assess stability in different solvents or under thermal stress .

Q. How should researchers address discrepancies between theoretical predictions and experimental outcomes in reactivity studies?

- Methodological Answer : Reconcile contradictions by revisiting computational assumptions (e.g., solvent effects, implicit vs. explicit solvation models). Validate with advanced experimental techniques like in-situ IR or X-ray crystallography to capture transient intermediates. Cross-reference data with analogous compounds (e.g., nitroaromatic esters) to identify systemic errors .

Q. What strategies are recommended for synthesizing derivatives to explore structure-activity relationships (SAR)?

- Methodological Answer : Target functional group modifications (e.g., nitro→amine reduction, methoxy→hydroxy deprotection). Use parallel synthesis or combinatorial chemistry to generate libraries. Characterize derivatives via LC-MS for rapid purity checks and correlate structural changes with bioactivity using multivariate statistical analysis .

Q. How can researchers conduct comparative studies between this compound and its structural analogs to elucidate functional group contributions?

- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., replacing the methoxy group with halogens or alkyl chains). Employ comparative NMR/UV-Vis profiling and computational docking studies to map electronic and steric effects. Use principal component analysis (PCA) to identify key variables driving activity differences .

Data Analysis and Contradiction Resolution

Q. What frameworks are recommended for interpreting spectral data of intermediates and final products?

- Methodological Answer : Implement a tiered validation approach:

Primary validation : Match experimental NMR/IR peaks with simulated spectra (e.g., using ACD/Labs or ChemDraw).

Secondary validation : Cross-check with high-resolution MS for molecular formula confirmation.

Tertiary validation : Compare melting points or chromatographic retention times with literature data .

Q. How can researchers resolve inconsistencies in catalytic activity data during kinetic studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.